molecular formula C15H22BFO3 B2521646 2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol CAS No. 2305880-70-8

2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol

Cat. No.: B2521646
CAS No.: 2305880-70-8
M. Wt: 280.15
InChI Key: DUJFOTBVVKPZAM-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol is a chemical compound with the molecular formula C13H18BFO3. This compound is characterized by the presence of a boronic ester group and a fluorinated aromatic ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-5-bromophenol and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Borylation Reaction: The borylation of 2-fluoro-5-bromophenol is carried out using a palladium catalyst in the presence of a base such as potassium carbonate. The reaction is typically performed in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures.

    Hydroxylation: The resulting boronic ester is then subjected to hydroxylation using a suitable hydroxylating agent, such as hydrogen peroxide or a peracid, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its boronic ester group, which can interact with biological molecules.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting cancer and infectious diseases.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition studies.

    Pathways Involved: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but with a pyridine ring instead of a phenyl ring.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains a formyl group instead of a hydroxyl group.

    2-Methoxypyridine-5-boronic acid pinacol ester: Contains a methoxy group instead of a hydroxyl group.

Uniqueness

2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol is unique due to its combination of a fluorinated aromatic ring and a boronic ester group, which imparts distinct reactivity and biological activity. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.

Properties

IUPAC Name

2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BFO3/c1-13(2,18)11-9-10(7-8-12(11)17)16-19-14(3,4)15(5,6)20-16/h7-9,18H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJFOTBVVKPZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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